molecular formula C4H9N3O B1487851 3-Aminoazetidine-1-carboxamide CAS No. 1343806-33-6

3-Aminoazetidine-1-carboxamide

Cat. No.: B1487851
CAS No.: 1343806-33-6
M. Wt: 115.13 g/mol
InChI Key: WMTWYNOXCIFOJI-UHFFFAOYSA-N
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Description

3-Aminoazetidine-1-carboxamide is a four-membered heterocyclic compound containing an azetidine ring with an amino group at the third position and a carboxamide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoazetidine-1-carboxamide typically involves the cyclization of suitable precursors. One common method is the reductive amination of 3-azetidinone with a primary amine in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) in methylene chloride solution at room temperature . Another approach involves the amidation of carboxylic acid substrates using catalytic or non-catalytic methods .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoazetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-Aminoazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a triple reuptake inhibitor, it modulates the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby exerting its antidepressant effects . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of activities.

Comparison with Similar Compounds

Uniqueness: 3-Aminoazetidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxamide group on the azetidine ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-aminoazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c5-3-1-7(2-3)4(6)8/h3H,1-2,5H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTWYNOXCIFOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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